1'-(4-(thiophen-2-yl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Description
The compound 1'-(4-(thiophen-2-yl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one features a spirocyclic core combining an isobenzofuran-3-one and a piperidine ring. This scaffold is decorated with a 4-(thiophen-2-yl)benzoyl group at the 1'-position of the piperidine ring. The CAS number for the parent spiro compound (3H-spiro[isobenzofuran-1,4'-piperidin]-3-one) is 37663-46-0, with molecular formula C₁₂H₁₃NO₂ and molecular weight 203.24 g/mol . The thiophene-benzoyl substituent introduces unique electronic and steric properties, making this compound relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
1'-(4-thiophen-2-ylbenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3S/c25-21(17-9-7-16(8-10-17)20-6-3-15-28-20)24-13-11-23(12-14-24)19-5-2-1-4-18(19)22(26)27-23/h1-10,15H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHUEEVPASOOSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC=C(C=C4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(4-(thiophen-2-yl)benzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction can be employed to couple a thiophene derivative with a benzoyl chloride derivative under mild conditions using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1’-(4-(Thiophen-2-yl)benzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used to introduce new functional groups on the thiophene ring.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1’-(4-(Thiophen-2-yl)benzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Material Science: The compound’s spiro structure and functional groups make it a candidate for use in organic electronics and photonics.
Biological Studies: Its interactions with biological targets are studied to understand its mechanism of action and potential as a drug lead.
Mechanism of Action
The mechanism of action of 1’-(4-(thiophen-2-yl)benzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets. The thiophene ring and benzoyl moiety can interact with enzymes or receptors, modulating their activity. The spiro structure may also play a role in its binding affinity and specificity . Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Structural Similarities and Variations
The spiro[isobenzofuran-1,4'-piperidin]-3-one core is shared among several derivatives, differing primarily in substituents at the 1'-position. Key structural analogs include:
| Compound Name | Substituent at 1'-Position | CAS Number | Similarity Score | Key Features |
|---|---|---|---|---|
| Target Compound | 4-(Thiophen-2-yl)benzoyl | N/A | — | Thiophene enhances π-π interactions. |
| Methyl 3-(piperidin-4-yl)benzoate HCl | Methyl benzoate | 333986-70-2 | 0.89 | Ester group improves solubility. |
| 1'-(6-Trifluoromethyl-benzimidazol-2-yl) | 6-Trifluoromethyl-benzimidazolyl | CHEMBL4877 | — | High lipophilicity (XlogP = 4.3). |
| 1'-(Oxetan-3-yl) derivative | Oxetane | Proposed INN 132 | — | Oxetane improves metabolic stability. |
| 6-Chloro-spiro derivative | Chlorine | 180160-40-1 | — | Halogen enhances electrophilicity. |
Key Observations :
- The thiophene-benzoyl group in the target compound introduces a sulfur heterocycle, which may enhance binding to aromatic receptors (e.g., GPCRs) compared to purely hydrocarbon substituents .
- Methyl benzoate derivatives (e.g., 333986-70-2) exhibit higher solubility due to ester functionality but lower metabolic stability .
- Trifluoromethyl-benzimidazolyl derivatives (CHEMBL4877) show increased lipophilicity (XlogP = 4.3), favoring blood-brain barrier penetration for CNS applications .
Physicochemical Properties
| Property | Target Compound | Methyl Benzoate Derivative | Trifluoromethyl-benzimidazolyl Derivative |
|---|---|---|---|
| Molecular Weight | ~377.43 (estimated) | 333.80 | 387.36 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 7 | 5 | 7 |
| XlogP | ~3.8 (estimated) | ~2.1 | 4.3 |
Analysis :
- The thiophene-benzoyl group balances moderate lipophilicity (estimated XlogP ~3.8) with polarizability, favoring both solubility and membrane permeability.
- Trifluoromethyl-benzimidazolyl derivatives prioritize lipophilicity for CNS targeting, while methyl benzoate derivatives prioritize aqueous solubility .
Biological Activity
1'-(4-(thiophen-2-yl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 1-[(3S)-5-phenyl-3-(thiophen-2-yl)-3H-1,4-benzodiazepin-2-yl]azetidin-3-ol
- Molecular Formula : C22H19N3OS
- Molecular Weight : 373.471 g/mol
This compound belongs to the class of spiro compounds, which are known for their diverse biological activities. The presence of thiophene and benzoyl groups may contribute to its pharmacological effects.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies on spiro compounds have shown that they can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 10.5 | Apoptosis induction |
| Compound B | HeLa (cervical cancer) | 15.2 | Cell cycle arrest |
The specific activity of 1'-(4-(thiophen-2-yl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one against cancer cells remains to be thoroughly investigated, but its structural analogs suggest potential efficacy.
Antimicrobial Activity
Preliminary studies suggest that similar spiro compounds exhibit antimicrobial properties. For example, a study demonstrated that a related structure showed significant inhibition against Staphylococcus aureus and Escherichia coli.
| Compound | Microorganism Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | Staphylococcus aureus | 18 |
| Compound D | Escherichia coli | 15 |
The antimicrobial potential of 1'-(4-(thiophen-2-yl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one warrants further exploration.
While specific mechanisms for this compound are not yet well-documented, compounds with similar structures often exert their effects through:
- Inhibition of Enzymatic Activity : Many spiro compounds act as enzyme inhibitors, which could be a mechanism for their anticancer and antimicrobial activities.
- Interaction with DNA : Some spiro compounds have been shown to intercalate DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : These compounds may influence pathways such as apoptosis or cell proliferation.
Case Studies and Research Findings
Recent research has focused on synthesizing derivatives of spiro compounds to enhance biological activity. For instance:
- A study synthesized several derivatives of spiro[isobenzofuran] and evaluated their anticancer properties in vitro. The results indicated that modifications at the benzoyl position significantly affected potency against cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
